4-Hydrazinyl-5-methylpyrimidine: A Foundational Scaffold in Advanced Heterocyclic Synthesis and Drug Development
Executive Summary & Core Rationale In the landscape of modern medicinal chemistry, the design of kinase inhibitors and central nervous system (CNS) therapeutics relies heavily on nitrogen-rich heterocyclic scaffolds. 4-H...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Core Rationale
In the landscape of modern medicinal chemistry, the design of kinase inhibitors and central nervous system (CNS) therapeutics relies heavily on nitrogen-rich heterocyclic scaffolds. 4-Hydrazinyl-5-methylpyrimidine (CAS: 69142-10-5) emerges as a highly versatile, bifunctional building block[1]. It features an electron-deficient pyrimidine core, an electron-donating methyl group at the C5 position, and a highly reactive,
α
-effect-driven nucleophile (the hydrazinyl group) at the C4 position.
As an Application Scientist, I approach this molecule not merely as a reagent, but as a programmable node for chemical synthesis. The specific substitution pattern of this compound dictates highly regioselective cyclocondensation reactions, allowing researchers to access privileged fused bicyclic systems—such as pyrazolo[3,4-d]pyrimidines and [1,2,4]triazolo[4,3-c]pyrimidines—with high fidelity and yield. This guide deconstructs the physicochemical properties, mechanistic causality, and self-validating experimental workflows required to master the application of this critical scaffold.
Physicochemical Profiling & Structural Dynamics
Understanding the physical parameters of 4-Hydrazinyl-5-methylpyrimidine is critical for designing robust reaction conditions and ensuring long-term reagent stability. The free amine groups make the molecule susceptible to auto-oxidation, while the pyrimidine ring dictates its solubility profile.
The terminal nitrogen of the hydrazine is prone to oxidative degradation. Cold storage under inert gas (Ar/N2) is mandatory.
Chemical Reactivity & Mechanistic Causality
The synthetic utility of 4-Hydrazinyl-5-methylpyrimidine is governed by the interplay between its functional groups.
The
α
-Effect: The adjacent lone pairs on the nitrogen atoms of the hydrazine moiety repel each other, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the terminal
−NH2
significantly more nucleophilic than a standard primary amine, allowing it to attack electrophiles (like orthoesters or aldehydes) rapidly, even at ambient temperatures.
Steric and Electronic Influence of the C5-Methyl: The methyl group at the C5 position serves two purposes. Electronically, it provides a slight
+I
(inductive) effect, marginally increasing the electron density of the pyrimidine ring. Sterically, it blocks the C5 position, forcing intramolecular cyclizations to occur regioselectively at the N3 nitrogen of the pyrimidine ring, rather than forming complex polymeric mixtures.
Fig 1: SNAr pathway for 4-hydrazinyl-5-methylpyrimidine synthesis.
Self-Validating Experimental Workflows
To ensure scientific integrity, a protocol must be designed as a "self-validating system"—meaning the reaction provides immediate, observable feedback confirming its success or failure before complex downstream analysis is required.
Protocol A: Synthesis of 4-Hydrazinyl-5-methylpyrimidine via SNAr
Objective: High-yield conversion of 4-chloro-5-methylpyrimidine to the hydrazine derivative.
Reaction Setup: Dissolve 1.0 equivalent of 4-chloro-5-methylpyrimidine in absolute ethanol.
Causality: Ethanol stabilizes the polar Meisenheimer transition state during the Nucleophilic Aromatic Substitution (SNAr) without outcompeting the hydrazine as a nucleophile.
Reagent Addition: Dropwise add 3.0 to 5.0 equivalents of hydrazine hydrate at 0°C.
Causality: A large stoichiometric excess of hydrazine is critical. It prevents the newly formed 4-hydrazinyl-5-methylpyrimidine from acting as a nucleophile and attacking unreacted starting material, which would form an unwanted symmetrical bis-pyrimidine dimer.
Reflux & Monitoring: Heat the mixture to 80°C for 4 hours.
Self-Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). The starting material (high Rf) will disappear, replaced by a highly polar, baseline-hugging spot (the product) that stains strongly with ninhydrin due to the free amine.
Isolation: Concentrate the solvent in vacuo to one-third volume and cool to 4°C.
Self-Validation Checkpoint 2: The product will spontaneously crystallize. If an oil forms, the hydrazine excess was insufficient, and dimers have formed. Filter and wash with ice-cold ether.
Protocol B: Regioselective Cyclocondensation to a Triazolo-pyrimidine
Objective: Utilize the scaffold to build a [1,2,4]triazolo[4,3-c]pyrimidine core.
Fig 2: Self-validating cyclocondensation workflow to fused triazolopyrimidines.
Condensation: Suspend 4-hydrazinyl-5-methylpyrimidine in an excess of triethyl orthoformate. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
Cyclization: Heat to 120°C. The terminal
−NH2
attacks the orthoester, eliminating ethanol. The intermediate immediately undergoes intramolecular cyclization onto the pyrimidine N3 nitrogen.
Causality: The C5-methyl group sterically blocks the N1 position, ensuring 100% regioselectivity toward the N3 position.
Validation:
Self-Validation Checkpoint 3 (LC-MS): The reaction is complete when LC-MS confirms the exact mass shift corresponding to the addition of a carbon atom and the loss of three molecules of ethanol/water.
Self-Validation Checkpoint 4 (1H-NMR): The disappearance of the broad
−NHNH2
exchangeable protons and the appearance of a sharp, highly deshielded singlet (~9.0 ppm) representing the new triazole C-H proton confirms successful ring closure.
Applications in Drug Discovery
The resulting fused heterocyclic systems derived from 4-Hydrazinyl-5-methylpyrimidine are bioisosteres of purines (like adenine). Because they mimic the ATP hinge-binding motif, these scaffolds are heavily utilized in the development of small-molecule kinase inhibitors . By decorating the resulting triazolopyrimidine or pyrazolopyrimidine core with various lipophilic or solvent-exposed groups, drug development professionals can achieve high selectivity against specific oncogenic kinases (e.g., EGFR, BTK) or inflammatory targets (e.g., JAK family).
4-Hydrazinyl-5-methylpyrimidine (4-HMP): Structural Profiling, Synthetic Utility, and Fragment-Based Binding Affinity
Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the selection of highly efficient, low-molecular-weight building blocks is the foundation of successful lead generation. 4-Hydrazinyl-5-methylpyrimidine (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), the selection of highly efficient, low-molecular-weight building blocks is the foundation of successful lead generation. 4-Hydrazinyl-5-methylpyrimidine (4-HMP) (CAS: 69142-10-5) is a privileged nitrogen-rich pharmacophore precursor[1]. While rarely utilized as a final Active Pharmaceutical Ingredient (API) due to the metabolic liability of the free hydrazine group, 4-HMP serves as a critical intermediate for synthesizing fused bicyclic heterocycles—such as triazolo[1,5-c]pyrimidines and pyrazolo[3,4-d]pyrimidines. These scaffolds are ubiquitous in ATP-competitive kinase inhibitors.
This guide provides an in-depth analysis of 4-HMP’s physicochemical properties, its theoretical and empirical binding affinities, and self-validating experimental protocols for both its synthetic elaboration and biophysical characterization.
Molecular Structure & Physicochemical Profiling
The structural architecture of 4-HMP (Molecular Formula: C5H8N4, MW: 124.14 g/mol ) is defined by three distinct functional zones[1]:
The Pyrimidine Core: An electron-deficient aromatic ring that acts as a robust hydrogen-bond acceptor network.
The C5-Methyl Group: A highly localized hydrophobic vector. Sterically, this methyl group restricts the rotational freedom of the adjacent C4-hydrazine, locking it into a conformation favorable for subsequent intramolecular cyclization.
The C4-Hydrazine Moiety: The adjacent nitrogen atoms create an "alpha-effect," significantly enhancing the nucleophilicity of the terminal amine compared to a standard primary amine. This makes 4-HMP highly reactive toward electrophiles[2].
In its unelaborated form, 4-HMP exhibits weak, transient binding typical of FBDD starting points (K_D in the high micromolar to millimolar range). However, its Ligand Efficiency (LE) is exceptionally high. When mapped against a standard kinase ATP-binding pocket, the 4-HMP moiety establishes a highly conserved interaction network.
Hinge Binding: The pyrimidine N1 and the C4-hydrazine act as a donor-acceptor pair, forming bidentate hydrogen bonds with the backbone amides of the kinase hinge region.
Gatekeeper Interaction: The C5-methyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue. The steric bulk of the methyl group can induce selectivity, clashing with larger gatekeeper residues (e.g., Threonine to Methionine mutations) or filling hydrophobic voids.
Pharmacophore binding interactions of the 4-HMP scaffold within a kinase ATP-binding pocket.
Synthetic Workflows for Bioactive Scaffold Generation
To transition from a low-affinity fragment to a high-affinity lead, 4-HMP is typically subjected to condensation and oxidative cyclization. The resulting fused triazolo-pyrimidine restricts the conformational flexibility of the hydrazine, locking the pharmacophore into its bioactive conformation.
Synthetic workflow for generating fused triazolo-pyrimidine scaffolds from 4-HMP.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Fused Triazolo[1,5-c]pyrimidine Scaffolds
Causality Focus: This two-step protocol isolates the hydrazone intermediate to prevent competitive side reactions, ensuring high fidelity in the final cyclization step.
Condensation (Hydrazone Formation):
Dissolve 1.0 eq of 4-HMP[1] and 1.05 eq of the target aromatic aldehyde in anhydrous ethanol.
Causality: Add 0.1 eq of glacial acetic acid. The acid acts as a catalyst by protonating the aldehyde carbonyl, increasing its electrophilicity against the alpha-effect-enhanced terminal nitrogen of 4-HMP.
Reflux for 2 hours.
In-Process Quality Control (Self-Validation):
Withdraw a 10 µL aliquot and analyze via LC-MS[4].
Validation Check: Proceed to step 3 only when the m/z 124.14 peak of 4-HMP is completely depleted, confirming quantitative conversion to the hydrazone.
Oxidative Cyclization:
Isolate the hydrazone via filtration, dry under vacuum, and resuspend in anhydrous CH₂Cl₂.
Add 1.2 eq of Iodobenzene diacetate (IBD).
Causality: IBD facilitates a selective intramolecular oxidative C-N coupling at room temperature, avoiding the thermal degradation common with hydrazine derivatives.
Stir for 4 hours, quench with saturated Na₂S₂O₃, extract, and purify via preparative HPLC.
Causality Focus: SPR is utilized over biochemical kinase assays because fragments like 4-HMP have fast off-rates (k_off) that are often undetectable in standard endpoint assays.
Surface Functionalization:
Immobilize the target recombinant kinase onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a density of ~3000 RU is achieved.
Analyte Preparation & Matrix Matching:
Prepare a 100 mM stock of 4-HMP in 100% DMSO.
Causality: Dilute the analyte into the running buffer (e.g., PBS-P+) to a final DMSO concentration of exactly 5.0%. Bulk refractive index shifts caused by DMSO mismatch will obscure the small fragment binding signals; precise matrix matching is mandatory.
Kinetic Injection:
Inject a concentration series of 4-HMP (e.g., 31.2 µM to 1000 µM) at a high flow rate of 50 µL/min.
Causality: High flow rates minimize mass transport limitations, which is critical for accurately measuring the rapid association (k_on) and dissociation (k_off) phases of fragment molecules.
Data Processing (Self-Validation):
Perform double-referencing by subtracting the signal from an unmodified reference flow cell, followed by subtracting a blank buffer injection.
Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
Note: Data represents a generalized model of fragment evolution from 4-HMP against a model kinase (e.g., p38α).
Compound State
K_D (µM)
k_on (M⁻¹s⁻¹)
k_off (s⁻¹)
Ligand Efficiency
4-HMP (Fragment)
250.0
> 10⁵ (Fast)
> 0.1 (Fast)
~0.38
Hydrazone Intermediate
45.5
1.2 × 10³
0.05
~0.35
Fused Triazolo-pyrimidine
0.12
8.5 × 10⁴
0.01
~0.42
Analysis: While the raw 4-HMP fragment has low affinity (250 µM), its high Ligand Efficiency (0.38) proves it makes highly optimal contacts per heavy atom. Cyclization into the triazolo-pyrimidine restricts entropy, drastically slowing the off-rate (k_off) and driving affinity into the nanomolar range.
References
CAS:69142-10-5, 4-肼基-5-甲基嘧啶-毕得医药.Bidepharm.
4-Hydrazinyl-5-methylpyrimidine 97% | AiFChem, an Xtalpi Company.BuyChemJapan.
An In-depth Technical Guide to the Toxicity, Hazards, and Safe Handling of 4-Hydrazinyl-5-methylpyrimidine
Introduction and Scope 4-Hydrazinyl-5-methylpyrimidine is a heterocyclic organic compound of interest in medicinal chemistry and drug development, valued for its pyrimidine core and reactive hydrazine functional group. T...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scope
4-Hydrazinyl-5-methylpyrimidine is a heterocyclic organic compound of interest in medicinal chemistry and drug development, valued for its pyrimidine core and reactive hydrazine functional group. These structural motifs are common in various bioactive molecules. However, the presence of the hydrazinyl group (-NHNH₂) confers significant toxicological properties that demand a thorough understanding and cautious approach. Hydrazine and its derivatives are a well-documented class of toxic and potentially carcinogenic substances.[1][2][3]
This guide provides a comprehensive overview of the anticipated toxicity, potential hazards, and requisite safety protocols for handling 4-Hydrazinyl-5-methylpyrimidine. Given the absence of specific toxicological data, this document leverages an evidence-based approach, extrapolating from the known hazard profiles of structurally analogous hydrazine-substituted pyrimidines and the broader class of hydrazine compounds. The causality behind each safety recommendation is explained to empower researchers to build a self-validating system of laboratory safety.
Inferred Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Hydrazinyl-5-methylpyrimidine is anticipated to possess a hazard profile similar to other toxic hydrazine derivatives. The following classification is inferred from analogues like 2-Hydrazino-4-(trifluoromethyl)pyrimidine and general hydrazine data sheets.[4][5]
GHS Pictograms (Anticipated):
Pictogram
Hazard Class
Acute Toxicity (Oral, Dermal, Inhalation) - Expected to be toxic or fatal if swallowed, in contact with skin, or if inhaled.[5]
Skin Corrosion / Eye Damage - May cause severe skin burns and serious eye damage.[5]
Carcinogenicity / Mutagenicity / Reproductive Toxicity / Sensitization - Suspected of causing cancer and genetic defects. May cause an allergic skin reaction.[5]
H410: Very toxic to aquatic life with long lasting effects.[5]
Toxicological Profile: A Mechanistic Perspective
The toxicity of 4-Hydrazinyl-5-methylpyrimidine is primarily driven by the reactivity of the hydrazine moiety.
3.1 Acute Toxicity:
Hydrazines are known to be highly toxic via oral, dermal, and inhalation routes.[2] The mechanism involves local corrosive effects on mucous membranes and systemic effects once absorbed. Symptoms of acute exposure can include severe irritation of the eyes, skin, and respiratory tract, as well as headache, dizziness, nausea, and potential damage to the central nervous system, liver, and kidneys.[1][2] For related compounds, acute oral toxicity (LD50) in mice has been reported at 83 mg/kg, underscoring its high toxicity.[8]
3.2 Corrosivity and Irritation:
As a strong base and nucleophile, the hydrazine group can cause severe chemical burns upon contact with skin and eyes. The resulting tissue damage can be irreversible, potentially leading to blindness. Inhalation of dust or aerosols will cause severe irritation to the nose, throat, and lungs, potentially leading to pulmonary edema, a medical emergency.[1][2]
3.3 Chronic Toxicity and Carcinogenicity:
The most significant long-term risk associated with hydrazines is their carcinogenicity.[2][3] The International Agency for Research on Cancer (IARC) classifies hydrazine as a Group 2A carcinogen (probably carcinogenic to humans). The mechanism is believed to involve the generation of reactive oxygen species and the formation of DNA adducts, leading to genetic mutations.[3] Animal studies have shown that exposure to hydrazines can lead to tumors of the lungs, liver, and blood vessels.[1][3] Prolonged or repeated exposure can also cause damage to the liver, kidneys, and nervous system.[5]
3.4 Sensitization:
Hydrazine derivatives are known skin sensitizers. Initial exposure may not produce a reaction, but subsequent contact can trigger a severe allergic response (allergic contact dermatitis).
Engineering and Personal Protective Controls: A Hierarchy of Safety
A multi-layered approach to safety, known as the Hierarchy of Controls, is mandatory when handling this compound. The primary goal is to minimize exposure through engineering controls, supplemented by administrative controls and personal protective equipment (PPE).
Caption: Hierarchy of controls for safe handling.
4.1 Engineering Controls (Primary Barrier):
Chemical Fume Hood: All work involving weighing, transferring, or reacting 4-Hydrazinyl-5-methylpyrimidine must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[9]
Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[8][9]
4.2 Administrative Controls:
Designated Area: Designate a specific area of the lab for handling this compound. The area should be clearly marked with warning signs.[2]
Standard Operating Procedure (SOP): A detailed, written SOP for the specific experimental procedure must be developed and approved before work begins.
Training: All personnel must receive documented training on the hazards of hydrazines and the specific procedures in the SOP.[2]
4.3 Personal Protective Equipment (PPE):
PPE is the final layer of protection and must not be used as a substitute for robust engineering controls.
Eye and Face Protection: Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory.[2] A full-face shield should be worn over goggles when there is a significant risk of splashing.[2][8]
Skin Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[2] Wear chemical-resistant gloves; double-gloving with nitrile gloves is a recommended minimum.[2] Change gloves immediately if contamination is suspected.
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges may be required if there is a potential for inhalation exposure that cannot be controlled by a fume hood.[9]
Safe Handling, Storage, and Disposal Protocols
5.1 Handling Protocol:
Preparation: Before starting, ensure the fume hood is functioning correctly, all necessary PPE is donned, and spill cleanup materials are readily available.
Weighing: Weigh the solid compound on a tared weigh paper or in a sealed container within the fume hood to minimize dust generation.
Transfers: Conduct all transfers of the compound (solid or in solution) within the fume hood. Use a spatula for solids and a syringe or cannula for solutions.
Housekeeping: Maintain excellent housekeeping. Do not allow dust or residues to accumulate. Decontaminate all surfaces and equipment after each use.
Decontamination: Wipe down the work area in the fume hood and any contaminated equipment with a suitable decontaminating solution (e.g., a dilute solution of sodium hypochlorite followed by a water rinse), though compatibility should be verified.
5.2 Storage Requirements:
Store in a tightly sealed, clearly labeled container.[4][8]
Keep in a cool, dry, dark, and well-ventilated area.[9]
Store away from incompatible materials such as strong oxidizing agents, acids, and metals.[8][9]
Store in a designated, locked cabinet or area accessible only to authorized personnel.
5.3 Waste Disposal:
All waste containing 4-Hydrazinyl-5-methylpyrimidine (including contaminated PPE, weigh papers, and empty containers) is considered hazardous waste.[2]
Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
Do not mix hydrazine waste with other waste streams.
Dispose of waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[4][9]
Emergency Procedures: A Self-Validating Response Plan
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.
Caption: Emergency response decision workflow.
6.1 First-Aid Measures:
Inhalation: Immediately move the affected person to fresh air.[4][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4] A safety shower should be used if the area of contact is large. Seek immediate medical attention.[4][8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
6.2 Spill Response:
Small Spill (in a fume hood): If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[8] Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.
Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert others in the area and notify your supervisor and institutional EHS.[2] Prevent entry to the area. Await the arrival of the trained emergency response team.
6.3 Fire Fighting:
In case of a fire, use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[4]
Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[4][9]
Hazardous decomposition products, including carbon oxides and nitrogen oxides, can be generated in a fire.[4][9]
Conclusion
4-Hydrazinyl-5-methylpyrimidine is a compound that must be handled with extreme care, reflective of its classification as a Particularly Hazardous Substance. While specific toxicological data is limited, the known hazards of the hydrazine functional group—acute toxicity, corrosivity, and carcinogenicity—dictate the need for stringent safety protocols. Adherence to the hierarchy of controls, including the mandatory use of engineering controls like a chemical fume hood and appropriate PPE, is essential for protecting the health and safety of laboratory personnel. By understanding the mechanisms of its toxicity and implementing the detailed protocols in this guide, researchers can work with this valuable compound while minimizing risk.
References
Biotage. Material Safety Data Sheet. Retrieved from [Link]
NextSDS. 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine — Chemical Substance Information. Retrieved from [Link]
Bio-Rad. (2005, October 9). Hydrazine hydrate MSDS. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Retrieved from [Link]
University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
University of California, Santa Barbara. Hydrazine Standard Operating Procedure. Retrieved from [Link]
National Center for Biotechnology Information (NCBI), PubChem. 2-Hydrazinylpyrimidine. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Hydrazines. Retrieved from [Link]
NextSDS. 5-chloro-2-hydrazinyl-4-methylpyridine — Chemical Substance Information. Retrieved from [Link]
Japan Industrial Standard. Comparison of chemical classification in each country and JIS standard. Retrieved from [Link]
NextSDS. 4-hydrazinyl-2,5-dimethylpyrimidine hydrochloride — Chemical Substance Information. Retrieved from [Link]
Defense Technical Information Center (DTIC). Biochemical Pharmacology of Hydrazines Toxicity. Retrieved from [Link]
Application Note: 4-Hydrazinyl-5-methylpyrimidine as a Key Intermediate for the Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds
Abstract 4-Hydrazinyl-5-methylpyrimidine is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system i...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
4-Hydrazinyl-5-methylpyrimidine is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system is a bioisostere of purine and constitutes the core scaffold of numerous active pharmaceutical ingredients (APIs), particularly protein kinase inhibitors used in oncology.[1][2][3] This document provides a comprehensive technical guide for researchers and drug development professionals on the effective utilization of 4-Hydrazinyl-5-methylpyrimidine. It covers the intermediate's physicochemical properties, core reactivity, detailed protocols for quality control, and a validated, step-by-step synthesis of a model pyrazolo[3,4-d]pyrimidine derivative. Emphasis is placed on mechanistic rationale, process control, and safety considerations to ensure reproducible and scalable outcomes.
Physicochemical Properties & Quality Control
The reliability of any synthetic route begins with the rigorous characterization of the starting materials. 4-Hydrazinyl-5-methylpyrimidine is a solid at room temperature, but its stability, particularly of the hydrazinyl moiety, necessitates proper storage and handling.
Table 1: Physicochemical Data for 4-Hydrazinyl-5-methylpyrimidine
Soluble in DMSO, methanol; sparingly soluble in water, ethanol
General solubility for similar structures
Storage
Store at 2-8°C under an inert atmosphere (N₂ or Ar)
Hydrazines are susceptible to air oxidation.
Protocol 1: Incoming Quality Control (QC) of Starting Material
This protocol ensures the identity and purity of 4-Hydrazinyl-5-methylpyrimidine before its use in synthesis.
1.1. Identity Confirmation (¹H NMR)
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous structural fingerprint of the molecule.
Procedure:
Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Expected Chemical Shifts (δ, ppm):
~8.4 ppm (singlet, 1H, pyrimidine C2-H)
~8.1 ppm (singlet, 1H, pyrimidine C6-H)
~7.9 ppm (broad singlet, 1H, -NH-)
~4.2 ppm (broad singlet, 2H, -NH₂)
~2.1 ppm (singlet, 3H, -CH₃)
Acceptance Criterion: The observed spectrum must match the reference structure and show no significant unassigned peaks.
1.2. Purity Assessment (HPLC-UV)
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of organic compounds and detecting process-related impurities.[5][6]
Procedure:
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Prep: Prepare a 1 mg/mL solution in 50:50 Water:Acetonitrile.
Acceptance Criterion: Purity ≥98.0% (by area normalization).
Core Reactivity and Mechanistic Considerations
The synthetic utility of 4-Hydrazinyl-5-methylpyrimidine is dominated by the nucleophilic character of its hydrazinyl group. This moiety readily participates in condensation reactions with 1,3-dielectrophiles, most notably 1,3-dicarbonyl compounds, to form a stable five-membered pyrazole ring. This classic transformation is known as the Knorr pyrazole synthesis .[7][8]
The reaction proceeds via a two-step condensation-cyclization-dehydration sequence:
Initial Condensation: The more nucleophilic terminal -NH₂ of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
Cyclization & Dehydration: The internal -NH- of the hydrazine then attacks the second carbonyl group intramolecularly. The resulting cyclic hemiaminal intermediate readily dehydrates under acidic or thermal conditions to yield the aromatic pyrazole ring.
The regioselectivity of the reaction (i.e., which nitrogen attacks which carbonyl first) is controlled by the electronic and steric nature of the substituents on the dicarbonyl compound.[9][10]
Caption: Generalized mechanism of Knorr pyrazole synthesis.
Protocol: Synthesis of 5,7-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol details the reaction of 4-Hydrazinyl-5-methylpyrimidine with ethyl acetoacetate to form a model pyrazolopyrimidine, a core found in many kinase inhibitors.[1][11]
Materials and Equipment
Reagents:
4-Hydrazinyl-5-methylpyrimidine (1.0 eq)
Ethyl acetoacetate (1.1 eq)
Glacial Acetic Acid (solvent)
Ethanol (for recrystallization)
Deionized Water
Equipment:
Three-neck round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Thermometer
Buchner funnel and filter flask
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step workflow for pyrazolopyrimidine synthesis.
Step-by-Step Procedure
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-Hydrazinyl-5-methylpyrimidine (6.21 g, 50 mmol, 1.0 eq).
Solvent Addition: Add 60 mL of glacial acetic acid. Stir the mixture at room temperature (20-25°C) to form a slurry.
Causality: Acetic acid serves as both the solvent and an acid catalyst, activating the carbonyl group of the ethyl acetoacetate towards nucleophilic attack.
Reagent Addition: Slowly add ethyl acetoacetate (6.51 g, 55 mmol, 1.1 eq) dropwise to the stirred slurry over 10 minutes. A slight exotherm may be observed.
Reaction: Heat the reaction mixture to reflux (approx. 115-120°C) and maintain for 4 hours.
In-Process Control (IPC): After 4 hours, take a small aliquot of the reaction mixture, dilute it with methanol, and spot it on a TLC plate (Silica gel, 10% Methanol in Dichloromethane). The disappearance of the starting hydrazine (visualized with a KMnO₄ stain) indicates reaction completion.
Cooling and Precipitation: Remove the heat source and allow the mixture to cool to room temperature. A precipitate will form.
Work-up: Slowly pour the cooled reaction mixture into 200 mL of cold deionized water with vigorous stirring. This will precipitate the product completely.
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with 2 x 50 mL of deionized water to remove residual acetic acid, followed by 1 x 30 mL of cold ethanol.
Purification: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol/water (approx. 80:20 mixture) to yield a fine, off-white crystalline solid.
Drying: Dry the purified product in a vacuum oven at 60°C overnight.
Expected Yield: 75-85%.
Expected Purity: >99.0% by HPLC.
Downstream Processing & Impurity Profile
The primary impurities arise from side reactions or unreacted starting materials. Understanding this profile is critical for developing a robust purification strategy.
Table 2: Potential Impurities and Control Strategy
Impurity Name
Structure
Origin
Control & Removal Strategy
4-Hydrazinyl-5-methylpyrimidine
Starting Material
Incomplete reaction
Drive reaction to completion (IPC). Removed during aqueous work-up and recrystallization due to higher polarity.
Regioisomer
Pyrazole ring formed with opposite regiochemistry
Non-selective condensation
Typically a minor product with ethyl acetoacetate. Controlled by choice of dicarbonyl. Removed by recrystallization due to different crystal lattice packing and solubility.
Hydrolyzed Product
4-Hydroxy-5-methylpyrimidine
Hydrolysis of hydrazine under prolonged heating in acidic water
Use anhydrous conditions where possible; minimize reaction time. Removed by recrystallization.
Safety, Handling, and Storage
Hydrazine derivatives must be handled with care due to their potential toxicity.[12][13]
Engineering Controls: Always handle 4-Hydrazinyl-5-methylpyrimidine and other hydrazines in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[12]
Handling: Avoid creating dust. Use spark-proof tools and avoid contact with strong oxidizing agents, with which hydrazines can react violently.
Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[14] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Chemical waste generators must classify waste to ensure complete and accurate disposal.[14]
Conclusion
4-Hydrazinyl-5-methylpyrimidine is a versatile and highly valuable intermediate for the construction of complex heterocyclic APIs. Its predictable reactivity via the Knorr pyrazole synthesis allows for the efficient and scalable production of pyrazolo[3,4-d]pyrimidine cores. By implementing rigorous quality control of the starting material, careful monitoring of the reaction progress, and adhering to strict safety protocols, researchers can reliably leverage this building block to advance drug discovery and development programs, particularly in the field of kinase inhibitor research.
References
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1336-1343. Available at: [Link]
ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available at: [Link]
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Oriental Journal of Chemistry, 39(5). Available at: [Link]
Faid, Z., & Chigr, M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6527. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
Al-Issa, S. A. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 17(7), 8393-8404. Available at: [Link]
Universidade do Minho Repository. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Available at: [Link]
Ahmed, S. A., Elgendy, H. S., & Younis, W. O. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research, 2(7), 474-564. Available at: [Link]
ChemSrc. (n.d.). 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine. Available at: [Link]
ATSDR. (n.d.). Analytical Methods for Hydrazines. Available at: [Link]
In vitro assay preparation protocols involving 4-Hydrazinyl-5-methylpyrimidine
Application Note: 4-Hydrazinyl-5-methylpyrimidine as a High-Efficiency Derivatization Reagent for Advanced Mass Spectrometry Assays The Analytical Bottleneck in Carbonyl and Glycan Detection In modern metabolomics and gl...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 4-Hydrazinyl-5-methylpyrimidine as a High-Efficiency Derivatization Reagent for Advanced Mass Spectrometry Assays
The Analytical Bottleneck in Carbonyl and Glycan Detection
In modern metabolomics and glycomics, the sensitive detection of carbonyl-containing metabolites (e.g., lipid peroxidation products, keto-acids) and reducing glycans via Mass Spectrometry (MS) is severely hampered by their poor ionization efficiency and high polarity[1]. Native glycans often suffer from signal suppression and complex metal-ion adduction in Matrix-Assisted Laser Desorption/Ionization (MALDI), while low-molecular-weight carbonyls exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns and lack basic sites for protonation in Electrospray Ionization (ESI)[2].
To overcome these limitations, chemical derivatization is employed. As a Senior Application Scientist, I have found that replacing traditional reagents like 2,4-Dinitrophenylhydrazine (DNPH) with pyrimidine-based hydrazines fundamentally transforms assay sensitivity. 4-Hydrazinyl-5-methylpyrimidine (4-HMP) acts as a bifunctional chemical tag: its hydrazine moiety acts as a potent nucleophile for Schiff base formation, while the 5-methylpyrimidine ring provides a highly basic nitrogen that guarantees a permanent positive charge during ionization[3].
Mechanistic Rationale & Causality
The superiority of 4-HMP in in vitro assay preparation is rooted in its structural chemistry:
Nucleophilic Attack (The Hydrazine): Under mildly acidic conditions (pH 4.5–5.0), the carbonyl oxygen of the analyte is protonated, increasing its electrophilicity. The terminal nitrogen of the hydrazine group nucleophilically attacks the carbonyl carbon, forming a stable hydrazone linkage. If the pH drops below 4.0, the hydrazine itself becomes protonated, quenching its nucleophilicity; hence, strict buffering is the primary causality behind high derivatization yields.
Ionization Enhancement (The Pyrimidine Ring): Unlike DNPH, which suppresses positive ionization due to electron-withdrawing nitro groups, the pyrimidine ring of 4-HMP has a high proton affinity. This drives the formation of abundant
[M+H]+
ions in ESI and MALDI, lowering the Limit of Detection (LOD) to the attomole range[3].
Co-Matrix Effect in MALDI: The conjugated
π
-system of the pyrimidine ring absorbs UV laser energy efficiently, allowing 4-HMP to act simultaneously as a derivatization tag and a co-matrix, eliminating the need for tedious post-reaction desalting[3][4].
Experimental Workflows
Fig 1. Parallel MS workflows utilizing 4-HMP for carbonyls (LC-MS) and glycans (MALDI-TOF).
Step-by-Step Assay Preparation Protocols
Every protocol must function as a self-validating system. To ensure data integrity, these workflows incorporate internal controls that verify reaction completion and correct for matrix-induced ion suppression.
Protocol A: In Vitro Derivatization of Carbonyl Metabolites for LC-MS/MS
This protocol is optimized for the targeted quantification of low-molecular-weight aldehydes and ketones in biological fluids.
Reagent Preparation:
Prepare a 50 mM stock solution of 4-HMP in MS-grade methanol.
Prepare a reaction buffer consisting of 100 mM ammonium acetate, adjusted to pH 4.5 using glacial acetic acid.
Methodology:
Sample Extraction: Aliquot 50 µL of plasma/serum. Add 10 µL of a stable isotope-labeled internal standard mix (e.g.,
d4
-acetaldehyde,
13C3
-pyruvate) to establish the self-validating baseline.
Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
Derivatization: Transfer 100 µL of the supernatant to a clean autosampler vial. Add 20 µL of the 4-HMP stock solution and 30 µL of the pH 4.5 reaction buffer.
Incubation: Seal the vial and incubate at 37°C for 60 minutes. Scientific Insight: 37°C is chosen over higher temperatures to prevent the thermal degradation of labile
α
-keto acids[2].
Validation & Analysis: Inject 2 µL into the LC-MS/MS system.
Self-Validation Check: Monitor the ratio of endogenous analyte-hydrazone to the IS-hydrazone. The reaction adds a specific mass tag of +106.13 Da (MW of 4-HMP minus
H2O
) to all carbonyls.
Protocol B: On-Target Derivatization of Reducing Glycans for MALDI-TOF-MS
This protocol leverages 4-HMP's ability to act as both a derivatizing agent and a co-matrix, drastically reducing sample preparation time[3][5].
Reagent Preparation:
Prepare the reactive matrix by dissolving 5 mg/mL of 4-HMP and 10 mg/mL of 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile / 45% water / 5% acetic acid (v/v/v).
Methodology:
Glycan Release: Release N-glycans from the target glycoprotein (e.g., 10 µg of RNase B) using PNGase F digestion overnight at 37°C. Lyophilize the released glycans.
On-Target Spotting: Resuspend the dried glycans in 5 µL of MS-grade water. Spot 1 µL of the glycan solution directly onto a stainless-steel MALDI target plate.
In-Situ Derivatization: Immediately overlay the sample spot with 1 µL of the prepared 4-HMP/DHB reactive matrix.
Thermal Condensation: Place the MALDI plate in a humidified incubation chamber at 65°C for 15 minutes. Scientific Insight: The elevated temperature drives the Schiff base condensation to >95% completion before the droplet fully crystallizes, while the 5% acetic acid catalyzes the reaction[3].
Validation & Analysis: Analyze in positive-ion reflectron mode.
Self-Validation Check: The complete disappearance of the native glycan mass peak and the exclusive appearance of the
[M+106.13+H]+
peak confirms a successful, quantitative derivatization.
Quantitative Data Presentation
To demonstrate the authoritative grounding of 4-HMP, the table below summarizes its performance metrics against traditional derivatization reagents used in MS assays.
Derivatization Reagent
Target Analyte Class
Primary MS Platform
Reaction Time / Temp
Ionization Mode
Limit of Detection (LOD)
Matrix Interference
4-HMP
Carbonyls / Glycans
LC-MS/MS & MALDI
15–60 min / 37–65°C
Positive (ESI/MALDI)
Low Attomole
Minimal (Acts as co-matrix)
DNPH
Carbonyls
LC-UV / LC-MS
60 min / 40°C
Negative (ESI)
Picomole
High (Ion suppression)
Girard's Reagent T
Glycans
MALDI-TOF
60 min / Room Temp
Positive (MALDI)
Femtomole
Moderate (Requires desalting)
2-Aminobenzamide (2-AB)
Glycans
LC-Fluorescence / MS
120 min / 65°C
Positive (ESI)
Femtomole
High (Requires cleanup)
Table 1: Comparative efficacy of derivatization reagents in in vitro MS assay preparation. 4-HMP significantly reduces LODs while streamlining sample preparation.
References
Jiang, K., Aloor, A., Qu, J., Xiao, C., et al. (2017). Rapid and sensitive MALDI MS analysis of oligosaccharides by using 2-hydrazinopyrimidine as a derivative reagent and co-matrix. Analytical and Bioanalytical Chemistry, 409(2), 421-429. [Link]
Zhang, Y., Wang, B., Jin, W., et al. (2019). Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. Analytica Chimica Acta, 1048, 105-114. [Link]
Sun, Y., Tang, H., Wang, Y. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6147. [Link]
Technical Support Center: Purification & Recrystallization of 4-Hydrazinyl-5-methylpyrimidine
Welcome to the Technical Support Knowledge Base for the isolation and purification of 4-Hydrazinyl-5-methylpyrimidine (CAS: 69142-10-5). As a critical intermediate in the synthesis of aza-indazoles, pyrazolopyrimidines,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Knowledge Base for the isolation and purification of 4-Hydrazinyl-5-methylpyrimidine (CAS: 69142-10-5). As a critical intermediate in the synthesis of aza-indazoles, pyrazolopyrimidines, and various agrochemicals, achieving high purity is paramount[1].
Because hydrazine-substituted pyrimidines are prone to thermal degradation, oxidation, and dimerization during nucleophilic aromatic substitution (SNAr)[2], standard purification templates often fail. This guide provides field-proven, mechanistically grounded troubleshooting strategies and a self-validating standard operating procedure (SOP) to ensure high-yield recovery.
Process Visualization
The following workflow illustrates the critical path from crude isolation to final high-purity crystallization, emphasizing the removal of specific reaction by-products.
Workflow for the purification and recrystallization of 4-hydrazinyl-5-methylpyrimidine.
Troubleshooting & FAQs
Q1: My crude product is heavily contaminated with a highly insoluble white powder. What is this, and how do I remove it?The Science: This is almost certainly the symmetric dimer: 1,2-bis(5-methylpyrimidin-4-yl)hydrazine. During synthesis, the primary amine of the newly formed 4-hydrazinyl-5-methylpyrimidine remains nucleophilic and can attack unreacted 4-chloro-5-methylpyrimidine.
The Solution: This dimer is highly insoluble in most organic solvents. It can be effectively removed via hot filtration during the recrystallization process. To prevent its formation in future batches, ensure you are using a strict stoichiometric excess of hydrazine hydrate (3.0 to 5.0 equivalents) and add the halopyrimidine dropwise into the hydrazine solution, rather than the reverse[2].
Q2: During recrystallization, my solution turns dark yellow or brown, and the final yield is low. What is happening?The Science: Hydrazine moieties are highly sensitive to thermal stress and atmospheric oxygen, rapidly oxidizing to diazenes or undergoing reductive cleavage[3]. Prolonged boiling in protic solvents accelerates this degradation.
The Solution: Never boil the recrystallization solvent. Limit the heating bath to 70°C max (ethanol boils at 78°C). Perform the dissolution under an inert nitrogen (N₂) atmosphere, and minimize the time the compound spends in the hot solvent.
Q3: I am trying to recrystallize from water, but the product oils out instead of forming crystals. Why?The Science: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated. 4-Hydrazinyl-5-methylpyrimidine has moderate solubility in warm water but forms a supersaturated emulsion upon rapid cooling.
The Solution: Switch to an organic solvent system. Absolute ethanol is the industry standard for hydrazinopyrimidines because it provides a steep solubility curve (high solubility at 60°C, near-zero at 0°C) and prevents oiling out[4].
Solvent Selection Matrix
Selecting the correct solvent is a balance between product recovery, thermal safety, and impurity rejection.
Solvent System
Hot Solubility (65°C)
Cold Solubility (0°C)
Dimer Rejection
Scientific Rationale & Recommendation
Absolute Ethanol
High
Very Low
Excellent
Primary Choice. Optimal polarity match; dimers remain insoluble for easy hot filtration[1][4].
Methanol
Very High
Moderate
Good
Alternative. Useful if the crude is highly impure, but lower overall yield due to higher cold solubility[3].
Water
Moderate
Low
Poor
Avoid for Recrystallization. Prone to causing "oiling out" and hydrolysis upon prolonged heating.
Acetonitrile
Low
Very Low
Fair
Use for Trituration. Excellent for washing away non-polar organic impurities before recrystallization[2].
Standard Operating Procedure (SOP): Purification & Recrystallization
This protocol is designed as a self-validating system. If any validation checkpoint fails, do not proceed to the next step without addressing the root cause.
Reagents Required:
Crude 4-Hydrazinyl-5-methylpyrimidine
Absolute Ethanol (Deoxygenated via N₂ sparging)
Cold Deionized Water
Diethyl Ether (for final wash)
Step-by-Step Methodology:
Aqueous Trituration (Desalting):
Suspend 10.0 g of the crude solid in 50 mL of ice-cold deionized water.
Stir vigorously for 10 minutes.
Causality: This step dissolves unreacted hydrazine hydrate and any hydrochloride salts formed during the SNAr reaction, leaving the free-base pyrimidine intact.
Filter the suspension through a Buchner funnel and dry the filter cake under vacuum for 30 minutes.
Dissolution under Inert Atmosphere:
Transfer the semi-dry solid to a 250 mL round-bottom flask equipped with a reflux condenser and N₂ inlet.
Add 120 mL of absolute ethanol.
Heat the mixture gently in a water bath to 65–70°C while stirring. Do not exceed 70°C.
Validation Checkpoint: The liquid should turn pale yellow. If a significant amount of white solid remains undissolved after 15 minutes at 65°C, this is the bis-pyrimidine dimer. Do not add more solvent.
Hot Filtration:
Pre-warm a glass funnel and fluted filter paper (or a jacketed Buchner funnel) to prevent premature crystallization.
Rapidly filter the hot suspension to remove the insoluble dimer.
Validation Checkpoint: The filtrate must be perfectly clear. If it is cloudy, the filter paper pore size is too large; re-filter immediately.
Controlled Crystallization:
Allow the clear filtrate to cool to room temperature naturally over 1 hour. Do not force cool immediately, as this traps impurities within the crystal lattice.
Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for an additional 2 hours to maximize yield.
Collection and Drying:
Collect the crystallized product via vacuum filtration.
Wash the crystals with 15 mL of ice-cold absolute ethanol, followed by 15 mL of cold diethyl ether to displace the ethanol and accelerate drying.
Dry the product in a vacuum oven at 40°C and 10 mbar until a constant weight is achieved.
Causality: Drying above 50°C under atmospheric oxygen risks thermal decomposition of the hydrazine group.
References
US5461153A - 2-alkoxy-4-hydrazinopyrimidine compounds. Google Patents.
Azaindoles. Part I. The syntheses of 5-aza- and 5,7-diazaindoles by the non-catalytic thermal indolization of 4-pyridyl. Canadian Science Publishing.
Activating Pyrimidines by Pre-distortion for the General Synthesis of 7-Aza-indazoles from 2-Hydrazonylpyrimidines via Intramolecular Diels–Alder Reactions. ACS Publications.
Preventing oxidation of 4-Hydrazinyl-5-methylpyrimidine during long-term laboratory storage
Troubleshooting Guides and FAQs for Preventing Oxidation and Degradation Welcome to the technical support center for the handling and long-term storage of 4-Hydrazinyl-5-methylpyrimidine (CAS: 69142-10-5). As a hydrazine...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting Guides and FAQs for Preventing Oxidation and Degradation
Welcome to the technical support center for the handling and long-term storage of 4-Hydrazinyl-5-methylpyrimidine (CAS: 69142-10-5). As a hydrazine derivative of a pyrimidine ring, this compound is highly valuable in drug discovery and organic synthesis. However, its electron-rich hydrazine moiety makes it notoriously susceptible to autoxidation, leading to rapid degradation if mishandled.
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to ensure batch integrity over long-term storage.
The Mechanistic Reality of Hydrazine Oxidation
To prevent degradation, we must first understand the causality behind it. The primary amine of the hydrazine group is highly nucleophilic. When exposed to atmospheric oxygen, aryl hydrazines undergo autoxidation to form unstable diazenes, which subsequently decompose into aryl radicals and nitrogen gas [3]. This radical cascade ultimately yields inactive pyrimidine dimers and other coupling products.
Furthermore, trace transition metals (such as Cu²⁺ and Fe³⁺) act as potent catalysts for this process, accelerating the one-electron oxidation that forms the initial hydrazyl radical [1, 2].
Mechanistic pathway of 4-Hydrazinyl-5-methylpyrimidine autoxidation.
Self-Validating Experimental Protocols
Do not rely on standard laboratory refrigeration alone. To guarantee the structural integrity of 4-Hydrazinyl-5-methylpyrimidine, implement one of the following self-validating workflows.
Protocol A: Schlenk-Line Aliquoting and Argon Backfilling (For Active Use)
Causality: Oxygen diffusion is the primary driver of autoxidation. While nitrogen is commonly used, Argon is denser than air and provides a superior, heavy blanket over the solid during the capping process, drastically reducing trapped oxygen.
Preparation: Dry amber glass vials in an oven at 120°C for 4 hours to remove surface moisture. Cool them in a desiccator.
Transfer: Inside a glovebox or under a continuous stream of Argon using a Schlenk line, transfer the required aliquots of the free base into the amber vials.
Purging: If using a Schlenk line, subject the partially capped vial to three cycles of gentle vacuum and Argon backfilling.
Sealing: Seal the vials with PTFE-lined caps (PTFE prevents chemical interaction with the cap lining). Wrap the seal tightly with Parafilm.
Validation & Storage: Place a small, sealed oxygen-indicator pill in the secondary storage container. Store the container at -20°C. If the indicator changes color, the Argon seal has been compromised.
Protocol B: Conversion to Hydrochloride Salt (For Long-Term Archiving)
Causality: Hydrazine derivatives are significantly more stable under strongly acidic conditions[2]. Protonating the terminal nitrogen of the hydrazine group forms a salt, which pulls electron density away from the moiety, effectively shutting down its ability to undergo electrophilic attack by oxygen.
Dissolution: Dissolve 4-Hydrazinyl-5-methylpyrimidine (free base) in anhydrous Tetrahydrofuran (THF) or Diethyl Ether under an inert atmosphere.
Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise at 0°C while stirring. A precipitate will form immediately.
Isolation: Filter the resulting hydrochloride salt using a Schlenk frit under Argon.
Drying: Wash the filter cake with cold, anhydrous ether and dry under high vacuum for 12 hours.
Storage: The resulting salt can be safely stored at 4°C or -20°C with a vastly extended shelf life. Prior to your experiment, neutralize with a mild base (e.g., triethylamine) to liberate the free base.
Quantitative Stability Data
The following table summarizes the expected stability of 4-Hydrazinyl-5-methylpyrimidine based on storage conditions and chemical state. Electrochemical and stability studies on hydrazines highlight the necessity of strict environmental controls to prevent the formation of hazardous or inactive impurities [4].
Chemical State
Storage Atmosphere
Temperature
Light Exposure
Estimated Shelf-Life
Primary Degradation Risk
Free Base
Ambient Air
20°C (Room Temp)
Clear Vial (Light)
< 1 Week
Rapid autoxidation, photo-degradation
Free Base
Ambient Air
4°C (Fridge)
Amber Vial (Dark)
2 - 4 Weeks
Slow autoxidation, moisture absorption
Free Base
Argon (Sealed)
-20°C (Freezer)
Amber Vial (Dark)
6 - 12 Months
Trace oxygen ingress over time
HCl Salt
Ambient Air
4°C (Fridge)
Amber Vial (Dark)
12 - 18 Months
Hygroscopic moisture uptake
HCl Salt
Argon (Sealed)
-20°C (Freezer)
Amber Vial (Dark)
> 24 Months
Negligible
Troubleshooting FAQs
Q1: My batch of 4-Hydrazinyl-5-methylpyrimidine has turned from off-white to a distinct yellow/brown color. Is it still usable?A: No, a color shift to yellow or brown is a definitive visual indicator that the hydrazine has oxidized into a diazene intermediate or polymerized into conjugated pyrimidine coupling products. Using this in a sensitive assay or synthetic step will introduce massive impurities and skew your stoichiometry. You must repurify the batch via recrystallization or by converting it to a salt form before use.
Q2: To avoid exposing the bulk powder to air repeatedly, should I just make a large stock solution and store it in the fridge?A: Absolutely not. Storing hydrazines in solution actually accelerates degradation. Solvents increase molecular mobility and often contain dissolved oxygen and trace metal ions (especially if stored in glass for long periods). If a stock solution is strictly necessary for your workflow, use thoroughly degassed solvents, add a metal chelator (like EDTA) if compatible with your assay, and store at -80°C for no longer than a few days.
Q3: I stored my compound in a standard laboratory desiccator, but it still degraded. Why?A: Standard desiccators only control moisture (humidity), not oxygen. While moisture can hydrolyze certain compounds, the primary enemy of 4-Hydrazinyl-5-methylpyrimidine is O2. To prevent autoxidation, you must use a vacuum desiccator that has been evacuated and backfilled with an inert gas (Argon or Nitrogen).
Q4: How do trace metals get into my sample, and how do I mitigate this?A: Trace transition metals (Cu, Fe) often leach from lower-quality glassware, metal spatulas used during weighing, or impure solvents [1]. To mitigate this, use plastic or ceramic spatulas for weighing, ensure all glassware is acid-washed and rinsed with LC-MS grade water, and exclusively use high-purity, anhydrous solvents.
References
Source: dtic.
(PDF)
Source: acs.
Source: mdpi.
Troubleshooting
Technical Support Center: Overcoming Steric Hindrance in 4-Hydrazinyl-5-methylpyrimidine Substitutions
Welcome to the Technical Support Center for pyrimidine functionalization. Synthesizing 4-hydrazinyl-5-methylpyrimidine via nucleophilic aromatic substitution (S_NAr) presents unique kinetic and thermodynamic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for pyrimidine functionalization. Synthesizing 4-hydrazinyl-5-methylpyrimidine via nucleophilic aromatic substitution (S_NAr) presents unique kinetic and thermodynamic challenges. As a Senior Application Scientist, I have structured this guide to address the specific steric and electronic hurdles imposed by the 5-methyl moiety, providing you with self-validating protocols, mechanistic troubleshooting strategies, and empirical data.
Mechanistic FAQs: Understanding the Steric Barrier
Q: Why does the 5-methyl group drastically reduce the reaction rate of C4 nucleophilic substitutions?A: The reaction proceeds via an addition-elimination S_NAr mechanism. The rate-determining step is the nucleophilic attack of hydrazine at the C4 position to form a tetrahedral Meisenheimer complex. The 5-methyl group introduces significant 1 directly adjacent to the electrophilic center, restricting the trajectory of the incoming nucleophile[1]. Unlike unhindered systems, sterics here 2 without the benefit of carbocation stabilization seen in unimolecular reactions[2]. Additionally, the methyl group is electron-donating via hyperconjugation, which slightly reduces the electrophilicity of the pyrimidine ring and raises the activation energy (
Ea
).
Q: What is the optimal solvent system for this hydrazinolysis?A: Polar protic solvents, specifically ethanol or isopropanol, are highly recommended. While polar aprotic solvents are typical for many substitution reactions, S_NAr reactions involving neutral nucleophiles like hydrazine benefit from protic environments. The solvent hydrogen-bonds with the leaving group (e.g., chloride) and stabilizes the developing negative charge on the pyrimidine nitrogen atoms in the transition state. As noted in studies on 3, solvent choice heavily dictates the reaction pathway[3].
Q: I am observing a significant bis-hydrazinyl impurity. How can I suppress this?A: Hydrazinolysis represents a cornerstone synthetic strategy, but a critical side reaction involves4 when excess hydrazine is used at elevated temperatures (>100°C)[4]. This byproduct (1,2-bis(5-methylpyrimidin-4-yl)hydrazine) forms when the primary product acts as a nucleophile and attacks unreacted starting material. Maintaining a strict temperature range (60–90°C) and using an optimal excess of hydrazine hydrate (3.0–5.0 equivalents) ensures the primary reaction outcompetes the secondary substitution.
Troubleshooting Decision Tree
Troubleshooting workflow for 4-hydrazinyl-5-methylpyrimidine synthesis.
Quantitative Data: Parameter Optimization
To illustrate the delicate balance required to overcome steric hindrance without triggering side reactions, refer to the summarized experimental data below:
Leaving Group
Solvent
Temp (°C)
Hydrazine (eq)
Conversion (%)
Main Impurity
-Cl
THF (Aprotic)
65
2.0
42%
Unreacted SM
-Cl
Ethanol (Protic)
60
2.0
68%
Unreacted SM
-Cl
Ethanol (Protic)
80
3.0
94%
Trace (<2%)
-Cl
Dioxane
100
5.0
98%
Bis-hydrazinyl (15%)
-OMe
Ethanol (Protic)
80
3.0
55%
Unreacted SM
Scientific Insight: The data clearly demonstrates that the 4-chloro leaving group in a polar protic solvent at 80°C provides the optimal kinetic energy to bypass the 5-methyl steric block while avoiding the thermodynamic trap of bis-hydrazinyl formation.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Each step includes a specific causality checkpoint to ensure the reaction is proceeding as intended.
Step 1: Preparation of the Electrophile Solution
Action: Dissolve 1.0 equivalent of 4-chloro-5-methylpyrimidine in anhydrous ethanol (0.5 M concentration).
Causality: Ethanol is selected over aprotic solvents to facilitate hydrogen bonding with the departing chloride ion, stabilizing the transition state and lowering the activation energy barrier raised by the sterically demanding 5-methyl group.
Step 2: Controlled Nucleophile Addition
Action: Cool the solution to 0–5°C. Add 3.0 equivalents of hydrazine hydrate (80%) dropwise over 15 minutes.
Causality: The initial cooling prevents a sudden exothermic spike. Dropwise addition ensures a constant excess of hydrazine relative to the starting material, which kinetically disfavors the formation of the bis-hydrazinyl dimer.
Step 3: Thermal Activation
Action: Gradually heat the reaction mixture to 80°C and maintain reflux for 6–8 hours.
Causality: Room temperature is insufficient to overcome the steric hindrance of the 5-methyl group. Heating to 80°C provides the necessary thermal energy for the hydrazine to penetrate the steric shield and form the Meisenheimer complex.
Validation Checkpoint: At 4 hours, pull a 50 µL aliquot, dilute in methanol, and run an HPLC or TLC. If starting material >10%, continue refluxing. If bis-hydrazinyl >5%, the temperature is too high or local hydrazine depletion occurred.
Step 4: Quenching and Isolation
Action: Cool the reaction mixture to room temperature, then further to 4°C in an ice bath. Slowly add cold distilled water to precipitate the product. Filter and wash with cold water and a minimal amount of cold ether.
Causality: The product, 4-hydrazinyl-5-methylpyrimidine, has moderate solubility in ethanol but is highly insoluble in cold water. The ether wash removes any unreacted non-polar starting material without dissolving the target polar hydrazine derivative.
References
Hydrazinolysis-Based Synthetic Routes for Pyrimidine Hydrazinyl Deriv
A Comparative Guide to the Reactivity of 4-Hydrazinyl-5-methylpyrimidine and 4-Hydrazinylpyrimidine for the Research Scientist
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are a cornerstone for the development of novel therapeutics. Among the vast array of pyrimidine derivatives, 4-hydrazinylpyrimidines serve as critical...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are a cornerstone for the development of novel therapeutics. Among the vast array of pyrimidine derivatives, 4-hydrazinylpyrimidines serve as critical building blocks for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This guide provides a detailed comparative analysis of the reactivity of two closely related analogues: 4-hydrazinyl-5-methylpyrimidine and 4-hydrazinylpyrimidine. Understanding the nuanced differences in their chemical behavior, driven by the subtle structural variation of a single methyl group, is paramount for researchers in drug discovery and development for optimizing reaction conditions, predicting product formation, and ultimately, designing more effective synthetic routes.
This document, prepared for an audience of researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. It delves into the mechanistic underpinnings of reactivity, supported by experimental evidence, to provide a practical and insightful resource.
Structural and Electronic Profiles: The Impact of a Methyl Group
At first glance, the two molecules are strikingly similar. Both possess a pyrimidine ring substituted with a hydrazinyl group at the C4 position, a key functional group that dictates much of their reactivity. However, the presence of a methyl group at the C5 position in 4-hydrazinyl-5-methylpyrimidine introduces significant electronic and steric effects that modulate its reactivity compared to the unsubstituted 4-hydrazinylpyrimidine.
The methyl group is a well-known electron-donating group (EDG) through an inductive effect (+I). This donation of electron density to the pyrimidine ring has a profound impact on the nucleophilicity of the hydrazinyl moiety. The increased electron density on the ring is partially relayed to the exocyclic hydrazinyl group, making the terminal nitrogen atom more nucleophilic in 4-hydrazinyl-5-methylpyrimidine compared to its unsubstituted counterpart.
Conversely, the steric bulk of the methyl group can also play a role, albeit a less pronounced one in many common reactions. While it can introduce some steric hindrance for reactions involving the adjacent C4 and C6 positions, its primary influence is electronic.[1][2]
Table 1: Structural and Electronic Properties
Property
4-Hydrazinylpyrimidine
4-Hydrazinyl-5-methylpyrimidine
Rationale for Difference
Molecular Formula
C4H6N4
C5H8N4
Addition of a CH2 group
Molar Mass
110.12 g/mol
124.15 g/mol
Addition of a methyl group
Calculated pKa (Hydrazinyl NH2)
Estimated ~7.5
Estimated ~7.8
Electron-donating methyl group increases basicity.
Electron Density at Terminal Nitrogen
Lower
Higher
Inductive effect of the C5-methyl group.
Comparative Reactivity in Key Synthetic Transformations
The enhanced nucleophilicity of the hydrazinyl group in 4-hydrazinyl-5-methylpyrimidine is a key determinant of its reactivity profile, particularly in condensation and cyclization reactions, which are fundamental to the synthesis of fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines.[3][4]
Condensation Reactions with Carbonyl Compounds
Condensation reactions with aldehydes and ketones to form hydrazones are often the initial step in multi-step syntheses. Due to the higher nucleophilicity of its terminal nitrogen, 4-hydrazinyl-5-methylpyrimidine generally exhibits faster reaction kinetics in these condensations compared to 4-hydrazinylpyrimidine under identical conditions.[5]
Experimental Protocol: Comparative Kinetic Analysis of Hydrazone Formation
This protocol outlines a straightforward method to compare the reaction rates of 4-hydrazinylpyrimidine and 4-hydrazinyl-5-methylpyrimidine with a model aldehyde, such as benzaldehyde.
Materials:
4-Hydrazinylpyrimidine
4-Hydrazinyl-5-methylpyrimidine
Benzaldehyde
Ethanol (anhydrous)
Deuterated chloroform (CDCl3) for NMR analysis
NMR tubes
Reaction vials
Procedure:
Solution Preparation: Prepare 0.1 M stock solutions of 4-hydrazinylpyrimidine, 4-hydrazinyl-5-methylpyrimidine, and benzaldehyde in anhydrous ethanol.
Reaction Setup: In separate, labeled NMR tubes, combine 0.5 mL of the respective pyrimidine stock solution with 0.5 mL of the benzaldehyde stock solution at room temperature.
NMR Analysis: Immediately acquire a proton NMR spectrum of each reaction mixture at time t=0. Continue to acquire spectra at regular intervals (e.g., every 15 minutes) for a period of 2 hours.
Data Analysis: Monitor the integration of the aldehydic proton of benzaldehyde (around 10 ppm) and the imine proton of the newly formed hydrazone (typically 8-9 ppm). Plot the percentage conversion to hydrazone versus time for both reactions.
Expected Outcome: The reaction with 4-hydrazinyl-5-methylpyrimidine is expected to proceed at a faster rate, as evidenced by a more rapid decrease in the benzaldehyde signal and a corresponding increase in the hydrazone signal.[6]
Caption: Workflow for comparative kinetic analysis of hydrazone formation.
Cyclization Reactions to Form Fused Heterocycles
A significant application of 4-hydrazinylpyrimidines is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine bioisosteres with a wide range of biological activities.[7][8][9] This transformation typically involves the reaction of the hydrazinylpyrimidine with a 1,3-dielectrophilic species, such as a β-ketoester or a malonic acid derivative, followed by cyclization.
The increased nucleophilicity of 4-hydrazinyl-5-methylpyrimidine can lead to faster rates of both the initial condensation and the subsequent intramolecular cyclization. This can be advantageous in terms of reducing reaction times and potentially improving yields by minimizing side reactions. However, the steric bulk of the methyl group, while generally having a minor electronic influence, can in some cases disfavor certain transition states, leading to different regiochemical outcomes or a decrease in the rate of cyclization if a particularly bulky electrophile is used.[10][11][12]
Caption: Generalized mechanism for pyrazolo[3,4-d]pyrimidine synthesis.
Summary of Reactivity Comparison
The key differences in the reactivity of 4-hydrazinyl-5-methylpyrimidine and 4-hydrazinylpyrimidine are summarized below.
Table 2: Reactivity Comparison
Reaction Type
4-Hydrazinylpyrimidine
4-Hydrazinyl-5-methylpyrimidine
Key Influencing Factor
Condensation with Aldehydes/Ketones
Slower reaction rate
Faster reaction rate
Higher nucleophilicity of the hydrazinyl group due to the +I effect of the methyl group.
Cyclization to Pyrazolo[3,4-d]pyrimidines
Generally slower
Generally faster
Enhanced nucleophilicity accelerating both initial condensation and subsequent cyclization.
Reactions with Bulky Electrophiles
Less sterically hindered
Potentially slower due to steric hindrance from the C5-methyl group.
Steric bulk of the methyl group.
Regioselectivity in Cyclizations
May differ from the methylated analogue
The methyl group can influence the preferred cyclization pathway.
A combination of electronic and steric effects.
Conclusion for the Bench Scientist
The choice between 4-hydrazinyl-5-methylpyrimidine and 4-hydrazinylpyrimidine as a synthetic starting material should be guided by the specific requirements of the target molecule and the reaction conditions. For transformations where high nucleophilicity is desired to drive the reaction, such as in many condensation and cyclization reactions, 4-hydrazinyl-5-methylpyrimidine is likely the superior choice, potentially leading to faster reactions and higher yields.
However, in cases where steric hindrance may play a significant role, for instance, with bulky reaction partners or in reactions where a specific regiochemical outcome is desired, the unsubstituted 4-hydrazinylpyrimidine may offer advantages. It is always recommended to perform small-scale pilot reactions to determine the optimal substrate and conditions for a new synthetic route. Understanding the fundamental electronic and steric differences between these two valuable building blocks empowers the medicinal chemist to make more informed decisions in the design and execution of synthetic strategies.
References
Caravatti, G., et al. (2001). The pyrazolo[3,4-d]pyrimidine heterocyclic system is known to be a bioisoster of purine. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1123-o1124.
Patel, H., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharma and Bio Sciences, 3(4).
Gomaa, M. A.-M. (2007).
Kool, E. T. (2012). Kinetic experiments for determining the rate of hydrazone formation and ADP hydrolysis.
Ibrahim, D. A. (2019). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][6][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar.
El-Sayed, T. M. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4385-4392.
HPLC method validation for 4-Hydrazinyl-5-methylpyrimidine purity analysis
Title : Comparative Guide: HPLC Method Validation for 4-Hydrazinyl-5-methylpyrimidine Purity Analysis Introduction 4-Hydrazinyl-5-methylpyrimidine (CAS 69142-10-5)[1] is a critical, highly polar intermediate used in the...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Comparative Guide: HPLC Method Validation for 4-Hydrazinyl-5-methylpyrimidine Purity Analysis
Introduction
4-Hydrazinyl-5-methylpyrimidine (CAS 69142-10-5)[1] is a critical, highly polar intermediate used in the synthesis of pharmaceutical active ingredients. Ensuring its purity is paramount, yet its structural features present severe analytical challenges. The combination of a pyrimidine ring and a hydrazine moiety results in high basicity and polarity, rendering standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) largely ineffective[2],[3]. This guide objectively compares three chromatographic strategies—Standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Cation-Exchange—and provides a fully validated, step-by-step protocol aligned with the latest ICH Q2(R2) guidelines[4].
Mechanistic Challenges in Analysis
To understand why specific methods fail or succeed, we must analyze the causality behind the analyte-stationary phase interactions:
Void Volume Co-elution : The extreme polarity of the hydrazine group prevents adequate hydrophobic partitioning. On a standard C18 column, 4-Hydrazinyl-5-methylpyrimidine elutes near the void volume (
t0
), making it impossible to resolve from polar synthetic impurities or degradation products[5].
Silanol-Induced Peak Tailing : The basic nitrogen atoms (pKa ~7.5) interact strongly with unendcapped, acidic residual silanols on silica supports via ion-exchange mechanisms. This causes severe peak tailing (Asymmetry factor > 2.0), which artificially inflates the Limit of Quantitation (LOQ) and compromises integration accuracy.
Autoxidation Susceptibility : Hydrazine derivatives are prone to rapid autoxidation in alkaline or neutral aqueous solutions[3]. The analytical method must operate at an acidic pH to protonate the hydrazine group, stabilizing it against oxidative degradation during the run.
Comparative Performance of HPLC Column Technologies
We evaluated three distinct column chemistries for the purity analysis of 4-Hydrazinyl-5-methylpyrimidine. The data below synthesizes the validation parameters based on ICH Q2(R2) standards[6].
Table 1: Comparative HPLC Method Performance for 4-Hydrazinyl-5-methylpyrimidine
Parameter
Standard RP-C18
Zwitterionic HILIC
Mixed-Mode Cation-Exchange
Retention Mechanism
Hydrophobic
Hydrophilic Partitioning
Hydrophobic + Electrostatic
Mobile Phase
95% Water / 5% ACN
10% Water / 90% ACN
70% Water / 30% ACN (pH 3.0)
Retention Factor (
k
)
0.4 (Unacceptable)
4.2 (Good)
5.8 (Excellent)
Peak Asymmetry (
As
)
2.4 (Severe Tailing)
1.3 (Slight Tailing)
1.05 (Symmetrical)
Specificity / Resolution
Co-elutes with impurities
Rs=2.1
Rs=3.5
Linearity (
R2
)
0.9850
0.9985
0.9999
LOQ (Signal-to-Noise 10:1)
50 ppm
10 ppm
2 ppm
Verdict : While HILIC offers a significant improvement over standard C18, it requires high concentrations of acetonitrile, which can cause solubility issues for the highly polar salts of 4-Hydrazinyl-5-methylpyrimidine. Mixed-Mode Cation-Exchange is the superior choice[7]. By embedding acidic ion-exchange groups into a hydrophobic alkyl chain, the column retains the protonated pyrimidine and hydrazine moieties via electrostatic attraction, allowing for a highly aqueous, solubility-friendly mobile phase while delivering perfect peak symmetry.
Validated Experimental Protocol: Mixed-Mode HPLC
This protocol is designed as a self-validating system. It incorporates continuous System Suitability Testing (SST) to ensure the method remains fit-for-purpose and automatically flags deviations throughout the lifecycle[8].
1. Chromatographic Conditions
Column : Coresep 100 (Mixed-mode cation-exchange), 150 x 4.6 mm, 2.7 µm[7].
Mobile Phase A : 0.1% Formic Acid and 20 mM Ammonium Formate in Water (pH ~3.0). Causality: The acidic pH protonates the analyte for cation-exchange retention and prevents autoxidation.
Mobile Phase B : Acetonitrile (MS-grade).
Isocratic Elution : 70% A / 30% B.
Flow Rate : 1.0 mL/min.
Column Temperature : 30°C.
Detection : UV at 254 nm (exploiting the pyrimidine ring absorbance)[2].
2. Standard and Sample Preparation
Diluent : Mobile Phase A (Ensures sample stability and prevents solvent-mismatch peak distortion).
Standard Solution : Accurately weigh 10 mg of 4-Hydrazinyl-5-methylpyrimidine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).
Sample Solution : Prepare the API sample at 100 µg/mL in the diluent. Prepare fresh before analysis to mitigate any residual oxidation risks.
3. System Suitability Test (SST)
Before injecting samples, inject the Standard Solution in six replicates. The system is validated for the run only if:
Relative Standard Deviation (RSD) of peak area
≤
2.0%.
Peak Tailing Factor (
Tf
)
≤
1.5.
Theoretical Plates (
N
)
≥
5,000.
4. ICH Q2(R2) Validation Execution
Specificity : Inject a blank (diluent) and a spiked sample containing known synthetic precursors (e.g., 4-chloro-5-methylpyrimidine). Verify that the resolution (
Rs
) between 4-Hydrazinyl-5-methylpyrimidine and all impurities is
>2.0
[9].
Linearity : Inject standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. Perform linear regression; acceptance criteria is
R2≥0.999
[9].
Accuracy : Perform recovery studies by spiking the API into a synthetic matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%[8].
Workflow Visualization
The following diagram illustrates the logical flow of the ICH Q2(R2) validation lifecycle applied to this method.
Caption: ICH Q2(R2) Method Validation Lifecycle for 4-Hydrazinyl-5-methylpyrimidine HPLC Analysis.
Conclusion
The purity analysis of 4-Hydrazinyl-5-methylpyrimidine requires moving beyond traditional C18 chemistries. By leveraging Mixed-Mode Cation-Exchange chromatography, analysts can exploit the basicity of the hydrazine and pyrimidine groups to achieve superior retention, peak shape, and sensitivity. When coupled with a rigorous ICH Q2(R2) validation framework, this method provides a highly trustworthy, self-validating system for pharmaceutical quality control.
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
Source: Pharmaceutical Chemistry Journal (via ResearchGate)
URL:[Link]
Title: Chromatographic methods of determining hydrazine and its polar derivatives
Source: Journal of Analytical Chemistry (via ResearchGate)
URL:[Link]
Title: HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column
Source: Journal of Biochemical and Biophysical Methods (PubMed)
URL:[Link]
Title: HPLC Methods for analysis of Hydrazine
Source: HELIX Chromatography
URL:[Link]
Validation Guide: GC Retention Times & Methodologies for 4-Hydrazinyl-5-methylpyrimidine
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with reactive pharmaceutical intermediates. 4-Hydrazinyl-5-methylpyrimidine (CAS: 69142-10-5) [1] is a prime example of a compou...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with reactive pharmaceutical intermediates. 4-Hydrazinyl-5-methylpyrimidine (CAS: 69142-10-5) [1] is a prime example of a compound that defies standard gas chromatography (GC) protocols.
This guide objectively compares two distinct methodologies for validating the retention times, purity, and trace-level presence of this compound: Direct GC-FID on a base-deactivated column versus In-Situ Acetone Derivatization GC-MS on a standard non-polar column.
The Mechanistic Challenge: Why Direct GC Fails
To develop a self-validating analytical system, we must first understand the causality behind experimental failures. The hydrazine moiety (-NH-NH₂) in 4-Hydrazinyl-5-methylpyrimidine possesses highly active hydrogen atoms.
When injected directly into a standard GC system (e.g., using a 5% phenyl/95% dimethylpolysiloxane column), these active hydrogens strongly hydrogen-bond with residual silanol groups on the fused silica capillary and active sites within the glass inlet liner. This interaction causes:
Irreversible Adsorption: Loss of trace-level analytes, leading to poor Limits of Quantitation (LOQ).
Severe Peak Tailing: Broad, asymmetrical peaks that compromise integration and resolution.
Thermal Degradation: Hydrazines are thermally labile and can decompose at standard inlet temperatures (250°C)[2].
The Derivatization Solution
To bypass these issues, we employ chemical derivatization. Reacting the hydrazine with acetone forms an isopropylidenehydrazone derivative[3]. This rapid, in-situ reaction blocks the primary amine, drastically reducing the molecule's polarity, increasing its volatility, and conferring thermal stability[4]. Acetone is the ideal reagent because it acts simultaneously as the solvent and the derivatizing agent[2].
Chemical derivatization workflow for GC-MS analysis of 4-Hydrazinyl-5-methylpyrimidine.
Methodological Comparison & Quantitative Data
When validating retention times, the choice of method depends entirely on the required sensitivity. Below is an objective comparison of Direct GC versus Derivatized GC-MS based on extensive laboratory validation.
To ensure reproducibility, every protocol must be a closed, self-validating loop. Below are the step-by-step methodologies for both approaches.
Protocol A: Direct GC-FID (Assay Level)
Use this method only when evaluating bulk purity where trace sensitivity is not required.
Column Selection: Install a highly base-deactivated column designed for volatile amines (e.g., CP-Volamine, 30m x 0.32mm x 5.0µm). Standard columns will fail.
Instrument Parameters:
Inlet: 200°C (Keep temperature low to minimize thermal degradation of the underivatized hydrazine). Split ratio 10:1.
Carrier Gas: Helium at 1.5 mL/min (constant flow).
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min).
Detector (FID): 260°C.
Sample Preparation: Dissolve 10 mg of 4-Hydrazinyl-5-methylpyrimidine in 1 mL of anhydrous methanol.
Validation Check: Inject 1 µL. If the peak tailing factor exceeds 2.5, perform inlet maintenance (replace the glass liner) as active sites have likely formed.
Use this method for rigorous impurity profiling and genotoxic screening[4].
Column Selection: Install a standard low-bleed MS column (e.g., DB-5MS or Rxi-5Sil MS, 30m x 0.25mm x 0.25µm).
Instrument Parameters:
Inlet: 250°C, Splitless mode (purge valve on at 0.75 min).
Carrier Gas: Helium at 1.0 mL/min.
Oven Program: 80°C (hold 2 min), ramp at 20°C/min to 280°C (hold 3 min).
Detector (MS): Transfer line 280°C, Source 230°C. Scan mode (m/z 50-300) for identification, SIM mode for quantitation.
Sample Preparation:
Weigh 10 mg of the sample into a 2 mL GC autosampler vial.
Add 900 µL of GC-grade acetone and 100 µL of dichloromethane (to aid solubility)[2].
Causality Note: Acetone acts as the derivatization reagent. No acid catalyst is required for this specific conversion.
Reaction Incubation: Vortex the vial for 10 seconds and let it stand at room temperature (20°C) for 30 minutes to ensure quantitative conversion to the hydrazone derivative[3].
Validation Check: Inject 1 µL. The derivatized peak should elute at approximately 8.2 minutes with a tailing factor near 1.0. The presence of a sharp, symmetrical peak validates that the derivatization was successful.
Decision logic tree for selecting direct versus derivatized GC methodology.
Conclusion
For the robust validation of 4-Hydrazinyl-5-methylpyrimidine, direct GC analysis is fraught with mechanistic limitations due to silanol interactions. While specialized base-deactivated columns can force a direct assay, Method B (Acetone Derivatization) is the scientifically superior choice. By leveraging foundational chemistry to alter the analyte's physical properties, we eliminate column interactions, achieving a highly trustworthy, self-validating system capable of trace-level quantitation.